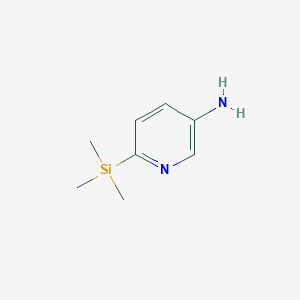

3-Pyridinamine, 6-(trimethylsilyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

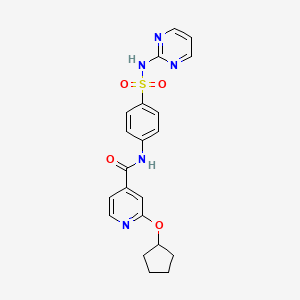

“3-Pyridinamine, 6-(trimethylsilyl)-” is a chemical compound with the IUPAC name 6-(trimethylsilyl)pyridin-3-amine . It has a molecular weight of 166.3 .

Synthesis Analysis

The synthesis of compounds similar to “3-Pyridinamine, 6-(trimethylsilyl)-” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . For example, certain alcohols, phenols, or carboxylic acids can be substituted with a trimethylsilyl group . This results in the formation of trimethylsiloxy groups on the molecule .Molecular Structure Analysis

The molecular structure of “3-Pyridinamine, 6-(trimethylsilyl)-” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The Inchi Code for this compound is 1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 .Chemical Reactions Analysis

The trimethylsilyl group in “3-Pyridinamine, 6-(trimethylsilyl)-” is characterized by its chemical inertness . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

“3-Pyridinamine, 6-(trimethylsilyl)-” is a powder . Its physical properties such as color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Structure, Volatility, and Fluorescence

A study on N-(Alkyl or TMS)-2-pyridinamine ethyl aluminum complex demonstrated that the volatility and fluorescence of these complexes are significantly influenced by the substituents. Specifically, complexes with trimethylsilyl substituents exhibit increased volatility and a blue shift in the fluorescence spectrum, attributed to the spatial and electronic effects of these substituents (Liu et al., 2020).

Reactivity Towards Electrophiles

Research on the reactivity of pyrrolidinoallylsilanes towards electrophiles has shown that compounds with trimethylsilyl groups can undergo enamine-type reactions leading to substituted β-trimethylsilyl aldehydes, highlighting their potential in organic synthesis (Corriu et al., 1983).

Silylation for Gas-Liquid Chromatography

Bis(trimethylsilyl)acetamide has been utilized for the silylation of lipolysates, facilitating direct injection onto gas-liquid chromatography columns and simplifying the analysis of free fatty acids and their derivatives (Tallent & Kleiman, 1968).

Synthesis of Pyridine-Based Ligands

Studies have demonstrated the utility of trimethylsilyl-substituted pyridines in the synthesis of pyridine-based ligands for supramolecular chemistry. These studies include the preparation of 2,6-bis(trimethyltin)pyridine as a central building block for Stille-type coupling procedures, highlighting a novel synthetic strategy toward complex pyridine ligands (Schubert & Eschbaumer, 1999).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-trimethylsilylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQDBOWHOFRPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)

![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)